molecular formula C19H16FN5 B2613227 N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-78-3

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2613227
CAS No.: 890896-78-3
M. Wt: 333.37
InChI Key: OPHXDWZVTMETCV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by two key substituents:

  • 1-position: A 4-fluorophenyl group, contributing electron-withdrawing properties and influencing target binding.

Structural analogs highlight the impact of substituent modifications on pharmacological properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-2-13-5-3-4-6-17(13)24-18-16-11-23-25(19(16)22-12-21-18)15-9-7-14(20)8-10-15/h3-12H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHXDWZVTMETCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the ethylphenyl and fluorophenyl groups through various substitution reactions. Key steps may include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethylphenyl and fluorophenyl groups using reagents such as ethylbenzene and fluorobenzene under specific conditions (e.g., presence of catalysts, solvents, and controlled temperatures).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Chemical Research: Study of its chemical reactivity and potential as a building block for synthesizing other complex molecules.

    Industrial Applications: Use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound S29

Structure : 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

  • Key Differences :
    • 1-position : Bulky 2-chloro-2-(4-chlorophenyl)ethyl group increases steric hindrance.
    • N-amine : 4-fluorobenzyl group (vs. 2-ethylphenyl in the target compound).
  • Activity: Potent kinase inhibitor active against neuroblastoma (SK-N-BE(2) cells) at 5.74 ng/mL. Requires graphene oxide (GO) nanosheets for delivery to minimize side effects .
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Structure : Methyl-substituted aromatic groups at both positions .

  • Key Differences :
    • 1-position : 2,4-dimethylphenyl (electron-donating groups).
    • N-amine : 4-methylbenzyl (less lipophilic than 2-ethylphenyl).
  • Implications : Reduced lipophilicity may limit cellular uptake compared to the target compound.
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Structure : Simplest analog with a 2-fluorophenyl group on the amine .

  • 1-position: Unsubstituted (lacks 4-fluorophenyl).
  • Implications : Lower molecular weight and reduced lipophilicity may limit potency in kinase inhibition.

Substituent Impact on Pharmacokinetics and Activity

Compound 1-Position Substituent N-Amine Substituent Key Pharmacological Features
Target Compound 4-fluorophenyl 2-ethylphenyl High lipophilicity; potential for CNS penetration.
S29 2-chloro-2-(4-chlorophenyl)ethyl 4-fluorobenzyl Neuroblastoma activity; requires GO nanosheet delivery.
2a () 2-chloro-2-phenylethyl 2-chlorophenyl (6-methylthio) Thioether group improves metabolic stability.
Ibrutinib Intermediate 4-phenoxyphenyl Piperidinyl Bulky phenoxy group enhances kinase selectivity.
Compound 4-chlorophenylmethyl 2-methoxyethyl Methoxy group increases solubility but reduces permeability.

Biological Activity

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

The molecular formula of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C19H16FN5, with a molecular weight of 333.4 g/mol. The structure includes both ethyl and fluorophenyl groups, which may influence its biological activity and pharmacokinetic properties.

PropertyValue
Molecular FormulaC19H16FN5
Molecular Weight333.4 g/mol
IUPAC NameN-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
InChI KeyRUPOAWILIAWVMJ-UHFFFAOYSA-N

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits biological activity primarily through its interaction with specific receptors. Research indicates that compounds in this class can act as antagonists for adenosine receptors, particularly A2A and A1 subtypes. These receptors are implicated in various neurological conditions, making them targets for drug development.

In a study focusing on similar compounds, one derivative demonstrated significant binding affinities for both A2A and A1 receptors (K_i values of 13.3 nM and 55 nM respectively) and showed full antagonism (IC_50 values of 136 nM and 98.8 nM) . This suggests that N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may possess similar properties.

Biological Activity

The biological activity of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be summarized as follows:

Antiproliferative Activity:
Research has shown that pyrazolo[3,4-d]pyrimidines exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against breast, colon, and lung cancer cells with varying degrees of success . The mechanism behind this activity often involves interference with cell cycle progression or apoptosis pathways.

Neuroprotective Effects:
Due to their affinity for adenosine receptors, compounds like N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are being explored for their neuroprotective properties. They may help mitigate the effects of neurodegenerative diseases such as Parkinson's disease by modulating neurotransmitter release and reducing excitotoxicity .

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrazolo[3,4-d]pyrimidines:

  • Parkinson's Disease Model:
    In an MPTP-induced mouse model of Parkinson's disease, a related compound demonstrated improved motor function and reduced neurodegeneration . This suggests that N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be beneficial in similar contexts.
  • Cancer Cell Line Studies:
    Various derivatives have been evaluated for their antiproliferative effects on cancer cell lines. One study reported high activity against breast cancer cells with IC_50 values indicating significant efficacy .

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